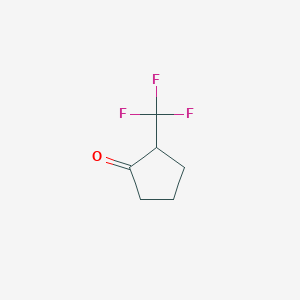

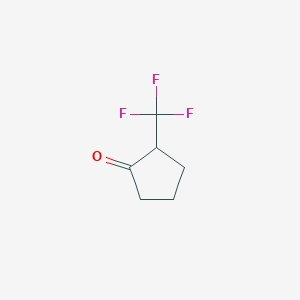

2-(Trifluoromethyl)cyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVDWRMXWKNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462197 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95524-19-9 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of 2-(Trifluoromethyl)cyclopentanone

Abstract

The incorporation of the trifluoromethyl (CF₃) group into cyclic ketone scaffolds is of paramount importance in medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity. 2-(Trifluoromethyl)cyclopentanone is a key building block in this context, yet its synthesis presents distinct challenges. This technical guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable molecule. We will explore the mechanistic underpinnings, practical considerations, and comparative efficacy of three core pathways: direct α-trifluoromethylation of cyclopentanone precursors, cyclization of trifluoromethylated acyclic systems, and emerging radical-mediated approaches. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies.

Introduction: The Significance of the α-CF₃ Ketone Motif

The trifluoromethyl group is a bioisostere of a carboxylic acid and can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Its strong electron-withdrawing nature and steric bulk influence molecular conformation and pKa, making it a privileged substituent in drug design. The synthesis of α-trifluoromethyl ketones, such as this compound, is a critical endeavor, enabling access to a wide array of more complex fluorinated compounds. This guide dissects the prevalent strategies to forge the C-CF₃ bond adjacent to the carbonyl group within a five-membered ring.

The primary synthetic hurdles involve controlling the regioselectivity of the trifluoromethylation on an enolizable ketone and managing the reactivity of potent trifluoromethylating agents. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be broadly categorized into two primary approaches:

-

Pathway A: Direct Trifluoromethylation. This strategy involves the formation of the cyclopentanone ring first, followed by the introduction of the CF₃ group at the α-position. This is the most direct route but requires careful control of enolate formation and reaction with a suitable CF₃ source.

-

Pathway B: Cyclization of a Pre-functionalized Precursor. In this approach, an acyclic precursor already bearing the trifluoromethyl group is synthesized and subsequently cyclized to form the target cyclopentanone ring. This method offers excellent regiochemical control.

A third, increasingly important category involves Radical-Mediated Pathways , which can fall under either of the above strategies but are distinguished by their unique reaction mechanisms.

Pathway A: Direct α-Trifluoromethylation of Cyclopentanone Precursors

This approach hinges on the generation of a cyclopentanone enolate or its synthetic equivalent (e.g., a silyl enol ether), which then acts as a nucleophile to attack an electrophilic trifluoromethylating agent.

Mechanism and Reagent Selection

The core of this pathway is the reaction between a nucleophilic enolate and an electrophilic "CF₃⁺" source. The most widely used and commercially available electrophilic trifluoromethylating reagents are hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents).[2][3][4]

-

Togni Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are among the most popular reagents for this transformation.[5] They are relatively mild and have shown high efficacy in the trifluoromethylation of β-ketoesters and other carbon nucleophiles.[6] For cyclopentanone derivatives, Togni reagents have been noted to provide superior yields compared to other options in certain contexts.

-

Umemoto Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These are powerful trifluoromethylating agents.[2][3] Newer generations of these reagents show enhanced reactivity due to strongly electron-withdrawing substituents on the dibenzothiophene core.[7]

The general mechanism involves the deprotonation of the ketone to form an enolate, which then attacks the electrophilic reagent to deliver the CF₃ group and form the C-C bond. Alternatively, a silyl enol ether of cyclopentanone, such as 1-(trimethylsilyloxy)cyclopentene, can be used as a more stable and isolable enolate surrogate.

Caption: General workflow for the direct trifluoromethylation of cyclopentanone.

Causality in Experimental Design

-

Choice of Base and Enolate Formation: For direct deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to ensure complete and irreversible enolate formation, preventing side reactions. The use of a silyl enol ether provides a milder alternative, avoiding the need for stoichiometric strong base in the trifluoromethylation step.

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to solvate the reagents and intermediates effectively.

-

Temperature: Reactions are often initiated at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and the trifluoromethylating agent, minimizing side reactions, before being allowed to warm.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from a known procedure for the trifluoromethylation of a cyclic β-ketoester using an Umemoto reagent, which serves as an excellent model for the synthesis of this compound from its corresponding ketoester precursor.

Reaction: Trifluoromethylation of Ethyl 2-oxocyclopentanecarboxylate

-

Preparation: To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DMF (0.4 M), add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at room temperature. Stir the suspension for 15-20 minutes until gas evolution ceases.

-

Cooling: Cool the reaction mixture to -45 °C in an acetonitrile/dry ice bath.

-

Addition of Reagent: Add the Umemoto reagent (e.g., Umemoto Reagent IV, 1.2 eq) to the cooled suspension.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield ethyl 1-(trifluoromethyl)-2-oxocyclopentane-1-carboxylate.

-

Decarboxylation (if necessary): The resulting β-ketoester can then be hydrolyzed and decarboxylated under acidic or basic conditions to yield this compound.

Pathway B: Cyclization of Trifluoromethylated Acyclic Precursors

This strategy involves synthesizing an acyclic precursor that already contains the required carbon skeleton and the trifluoromethyl group, followed by an intramolecular cyclization to form the five-membered ring. The Dieckmann cyclization is the most pertinent reaction for this approach.[8][9]

The Dieckmann Cyclization Approach

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8] For the synthesis of this compound, the logical precursor would be a derivative of adipic acid where the CF₃ group is at the C3 position.

Caption: Proposed Dieckmann cyclization route to this compound.

Mechanistic Considerations

-

Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the ester alcohol (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, deprotonates the α-carbon of one of the ester groups.

-

Intramolecular Attack: The resulting enolate attacks the carbonyl carbon of the other ester group in a 5-exo-trig cyclization.

-

Ring Formation: A tetrahedral intermediate is formed, which then collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester.

-

Final Steps: The resulting β-keto ester is then hydrolyzed (saponified) and subsequently decarboxylated, typically by heating in an acidic solution, to afford the final this compound.

The primary advantage of this route is the unambiguous placement of the trifluoromethyl group. The main challenge lies in the synthesis of the starting trifluoromethylated adipic acid derivative.[10][11]

Radical-Mediated Pathways

Modern synthetic chemistry has seen a surge in radical-based transformations for installing trifluoromethyl groups.[12] These methods often proceed under mild, photoredox-catalyzed conditions and offer alternative reactivity patterns.

A plausible radical pathway to a this compound derivative involves the radical trifluoromethylation of a cyclopentene derivative, followed by oxidation of the resulting intermediate.[5][13] The CF₃ radical can be generated from sources like the Togni reagent, Umemoto reagents, or even simpler sources like CF₃I or CF₃Br under photoredox conditions.[14]

The mechanism typically involves:

-

Generation of a CF₃ radical from a suitable precursor.

-

Addition of the CF₃ radical to the double bond of a cyclopentene derivative.

-

The resulting carbon-centered radical is then trapped or undergoes further reaction (e.g., cyclization, oxidation) to form the final product.[15]

These radical cascade reactions can enable the construction of complex ring systems in a single step.[14][15]

Comparative Analysis of Synthetic Pathways

| Pathway | Core Reaction | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Direct Trifluoromethylation | Electrophilic attack on an enolate/enol ether | Togni Reagents, Umemoto Reagents, LDA, TMSCl | Convergent, direct route; commercially available reagents. | Requires careful control of enolate formation; potent reagents can be expensive. | Moderate to Good (50-85% reported for analogous systems) |

| Dieckmann Cyclization | Intramolecular Claisen condensation | Trifluoromethylated adipate ester, NaOEt | Excellent regiochemical control. | Synthesis of the acyclic precursor can be multi-step and challenging. | Good to Excellent (for the cyclization step, >80%) |

| Radical Pathways | Radical addition/cyclization | CF₃I, Togni Reagents, Photoredox catalysts | Mild reaction conditions; unique reactivity and functional group tolerance. | Can sometimes lead to mixtures of products; mechanistic complexity. | Variable, highly substrate-dependent. |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct strategies. The direct trifluoromethylation of cyclopentanone precursors offers the most straightforward route, with Togni and Umemoto reagents providing reliable, albeit sometimes costly, access to the target molecule. The success of this method relies on precise control over the generation of the nucleophilic enolate intermediate.

Alternatively, the cyclization of a pre-functionalized acyclic precursor via the Dieckmann condensation guarantees the correct regiochemistry of the trifluoromethyl group, though the synthesis of the required starting material may be more involved. Finally, emerging radical-mediated reactions present powerful, mild alternatives that continue to expand the synthetic toolkit.

The optimal choice of pathway will be dictated by the specific requirements of the research program, including scale, cost, available starting materials, and the need for enantioselective control. Future developments will likely focus on more cost-effective and environmentally benign trifluoromethylating agents, as well as the development of catalytic, asymmetric methods to access chiral this compound, a highly valuable building block for next-generation pharmaceuticals and agrochemicals.

References

- Synthesis of ring-trifluoromethylated cyclopentene derivatives.ResearchGate.

- Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes.ResearchGate.

- Structures of Umemoto reagents 3a–c.ResearchGate.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.Organic Chemistry Portal.

- Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative.Patsnap Eureka.

- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.Organic & Biomolecular Chemistry.

- Allylic trifluoromethane synthesis by trifluoromethylation.Organic Chemistry Portal.

- Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent.PMC, NIH.

- Dieckmann condensation.Wikipedia.

- Radical trifluoromethylation.Chemical Society Reviews.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.PMC, NIH.

- Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement.PubMed.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.CONICET Digital.

- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).PMC, NIH.

- 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.Chemistry LibreTexts.

- A Visible Light Promoted Regioselective Cascade Radical Trifluoromethylation/Cyclization of N-Isopentenyl Aldehyde Hydrazones: Access to Trifluoromethylated Tetrahydropyridazine Derivatives.PubMed.

- Diastereoselective visible-light-induced radical cascade trifluoromethylation/sulfuration/cyclization of 1,6-enynes with S-aryl trifluoromethanesulfonothioate (TTSA).Organic Chemistry Frontiers.

- Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)–Pheox Catalyst.ResearchGate.

- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.CoLab.

- ChemInform Abstract: Transiting from Adipic Acid to Bioadipic Acid. 1, Petroleum-Based Processes.ResearchGate.

- Production of adipic acid and derivatives from carbohydrate-containing materials.Google Patents.

Sources

- 1. Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Co… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. US8501989B2 - Production of adipic acid and derivatives from carbohydrate-containing materials - Google Patents [patents.google.com]

- 12. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A Visible Light Promoted Regioselective Cascade Radical Trifluoromethylation/Cyclization of N-Isopentenyl Aldehyde Hydrazones: Access to Trifluoromethylated Tetrahydropyridazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diastereoselective visible-light-induced radical cascade trifluoromethylation/sulfuration/cyclization of 1,6-enynes with S-aryl trifluoromethanesulfonothioate (TTSA) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for a methyl group but imparts profound changes in lipophilicity, metabolic stability, and binding interactions. 2-(Trifluoromethyl)cyclopentanone (CAS No. 95524-19-9) emerges as a valuable fluorinated building block, combining the versatile reactivity of a ketone with the unique electronic influence of an α-trifluoromethyl substituent.[1][2]

This technical guide provides a comprehensive examination of the core physical properties of this compound. As a Senior Application Scientist, the focus extends beyond a mere tabulation of data. We will delve into the causality behind experimental methodologies, offering insights into how these properties are reliably determined and why they are critical for applications ranging from reaction optimization to formulation development. This document is structured to serve as a practical and authoritative resource, grounding its claims in established analytical principles and verifiable sources.

Core Physicochemical Properties: A Quantitative Overview

A molecule's physical properties are the primary determinants of its behavior in both reactive and non-reactive systems. The introduction of a highly electronegative trifluoromethyl group adjacent to the carbonyl function in a cyclopentanone ring creates a unique interplay of steric and electronic effects that dictate its physical state, boiling point, and solvency.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the foundation upon which all other property analyses are built.

-

Chemical Structure:

(Image Source: PubChem CID 11321050)

-

IUPAC Name: 2-(trifluoromethyl)cyclopentan-1-one[3]

-

Molecular Formula: C₆H₇F₃O[3]

-

SMILES: C1CC(C(=O)C1)C(F)(F)F[3]

-

InChIKey: LQVDWRMXWKNZNG-UHFFFAOYSA-N[3]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some data are available from chemical suppliers, they may represent predicted or estimated values, as indicated by the associated uncertainty. This underscores the importance of experimental verification for any critical application.

| Property | Value | Source & Remarks |

| Molecular Weight | 152.11 g/mol | [3] Computed by PubChem. |

| Boiling Point | 129.6 ± 35.0 °C | [4] At 760 mmHg. The large margin of error suggests a predicted value. |

| Density | 1.3 ± 0.1 g/cm³ | [4] The margin of error suggests a predicted value. |

| Flash Point | 33.5 ± 17.4 °C | [4] The large margin of error suggests a predicted value. |

| Melting Point | Not Available (N/A) | [4] Not specified in available literature. |

| Refractive Index | Not Available | No experimentally determined value found in the literature. |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone. | [5] Inferred from the parent compound, cyclopentanone, and structural analysis. |

| XLogP3-AA | 1.5 | [3] Computed lipophilicity value. |

Analysis and Experimental Determination of Properties

To ensure scientific integrity, one must not only possess the data but also understand its origin. This section explains the causality behind the standard experimental protocols used to determine the key physical properties of a liquid ketone like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or sparsely documented compound involves a series of validated steps, from initial purity assessment to detailed property measurement.

Caption: General workflow for physical property characterization.

Boiling Point

The boiling point provides a measure of a liquid's volatility, which is a function of intermolecular forces. The strong dipole of the carbonyl group and the CF₃ group in this compound suggests significant dipole-dipole interactions, leading to a moderately high boiling point compared to non-polar analogs.

-

Causality of Experimental Choice: Standard distillation is the definitive method but requires significant material. For research purposes, a micro-boiling point determination using a Thiele tube or a dedicated apparatus is preferred as it is material-sparing and rapid. The principle relies on identifying the temperature at which the vapor pressure of the liquid equals the applied external pressure. Accurate pressure measurement is critical, as boiling point is highly pressure-dependent.

Density

Density is a fundamental property essential for converting mass to volume, crucial for reaction stoichiometry and formulation. The presence of three heavy fluorine atoms in a small molecule suggests a relatively high density.

-

Causality of Experimental Choice: A pycnometer or a digital density meter is the standard choice for high-accuracy liquid density measurements. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference substance (like deionized water), the density can be calculated with high precision. This method is self-validating through calibration with the reference standard at a controlled temperature.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It is a quick and non-destructive method for quality control.

-

Causality of Experimental Choice: An Abbe refractometer is the instrument of choice. It measures the critical angle of refraction between the sample and a prism of known refractive index. The measurement is rapid and requires only a few drops of the sample. Temperature control is paramount, as the refractive index is temperature-dependent; thus, measurements are standardized, typically at 20°C (n²⁰/D). Calibration with a standard of known refractive index ensures the trustworthiness of the results.

Spectroscopic and Analytical Confirmation Workflow

Beyond classical physical properties, spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for spectroscopic identification of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would confirm the presence of the cyclopentyl ring protons, ¹³C NMR would show the characteristic carbonyl carbon (~200-210 ppm) and the carbon bearing the CF₃ group (a quartet due to C-F coupling), and ¹⁹F NMR would show a singlet, confirming the single CF₃ environment.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) would confirm the molecular weight (m/z = 152.11) and provide a characteristic fragmentation pattern useful for identification.[3]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ would be expected, characteristic of a five-membered ring ketone. The C-F bonds would also exhibit strong absorptions in the 1100-1300 cm⁻¹ region.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems for the accurate determination of the physical properties of this compound.

Protocol 4.1: Determination of Boiling Point via Micro Method

-

Calibration: Verify the accuracy of the thermometer or temperature probe using a substance with a known boiling point (e.g., distilled water).

-

Sample Preparation: Place 0.5 mL of this compound into a clean, dry reaction tube.

-

Apparatus Setup: Insert a capillary tube (sealed at one end) open-end-down into the reaction tube. Attach the tube to the thermometer.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the bath slowly (1-2 °C per minute) with constant stirring.

-

Observation: Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Measurement: The boiling point is the temperature at which the bubble stream just ceases and the liquid begins to enter the capillary tube upon very slow cooling.

-

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, apply a pressure correction formula (e.g., the Sidney-Young equation) to normalize the boiling point to standard pressure.

-

Validation: Repeat the measurement twice. The results should agree within ±1 °C.

Protocol 4.2: Determination of Refractive Index using an Abbe Refractometer

-

System Validation: Turn on the refractometer and allow the temperature to stabilize at 20.0 ± 0.1 °C. Clean the prism surfaces with ethanol and a soft lens tissue.

-

Calibration: Place a drop of distilled water (n²⁰/D = 1.3330) onto the prism. Close the prism and check the reading. Calibrate the instrument if the reading deviates from the known value.

-

Sample Measurement: Clean the prism again and apply 2-3 drops of this compound.

-

Reading: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Data Recording: Read the refractive index from the scale. Record the temperature of the measurement.

-

Replication: Clean the prism and repeat the measurement. The readings should be consistent to the fourth decimal place.

Safety and Handling

While specific safety data for this compound is limited, data from the parent compound, cyclopentanone, and related fluorinated ketones, along with GHS classifications, provide a strong basis for safe handling protocols.[6][7]

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

-

Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

Disclaimer: This guidance is based on available data for the title compound and structurally similar molecules. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and perform a thorough risk assessment before use.[8]

References

- 2-(Trifluoromethyl)

- 2-Methyl-5-(2,2,2-trifluoroacetyl)

- Synthesis of 2-(3-trifluoromethylphenoxy)cyclopentanone, PrepChem.com. [Link]

- 2-Bromo-1-fluoro-1-(trifluoromethyl)

- This compound, ChemSrc. [Link]

- 2-(trifluoromethyl)cyclohexanone, ChemSynthesis. [Link]

- Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative, P

- Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes, ResearchG

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies, ResearchG

- CYCLOPENTANONE, Loba Chemie. [Link]

- 2-Cyclopentylcyclopentanone, PubChem, National Center for Biotechnology Inform

- 2-Heptylcyclopentanone, PubChem, National Center for Biotechnology Inform

- Chemical Properties of Cyclopentanone, 2-methyl- (CAS 1120-72-5), Cheméo. [Link]

- Cyclopentanone, 2-methyl-, NIST WebBook. [Link]

- 2-cyclopentyl cyclopentanone, The Good Scents Company. [Link]

- 2-methyl cyclopentanone, The Good Scents Company. [Link]

- Safety Data Sheet: Cyclopentanone, Carl ROTH. [Link]

- Mass spectra of cyclopentanone interacted with 90 fs laser...

- Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction, ResearchG

- Refractive index of cyclopentanone, ResearchG

Sources

- 1. Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Trifluoromethyl)cyclopentan-1-one | C6H7F3O | CID 11321050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 生产厂家:达阳化工(杭州)有限公司 - 化源网 [m.chemsrc.com]

- 5. Cyclopentanone CAS#: 120-92-3 [m.chemicalbook.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. carlroth.com [carlroth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-(Trifluoromethyl)cyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)cyclopentanone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the cyclopentanone scaffold imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make it a valuable synthetic building block for creating complex molecules with enhanced biological activity and tailored properties. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, offering a technical resource for professionals engaged in advanced chemical research and development.

Compound Identification and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and characteristics. This compound is unambiguously identified by its unique CAS (Chemical Abstracts Service) number and molecular structure.

Structural Analysis: The molecule consists of a five-membered cycloalkanone ring (cyclopentanone) substituted at the alpha-carbon (position 2) with a trifluoromethyl group (-CF3). The strong electronegativity of the fluorine atoms significantly influences the electron density of the adjacent carbonyl group, enhancing its electrophilicity. This structural feature is pivotal to its reactivity and its utility as an intermediate in chemical synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 152.11 g/mol | [1][2][3] |

| IUPAC Name | 2-(trifluoromethyl)cyclopentan-1-one | [3] |

| SMILES | O=C1C(C(F)(F)F)CCC1 | [2] |

| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [2] |

| Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [3] |

Note: Experimental data such as boiling point, density, and refractive index are not consistently reported across public sources. Researchers should refer to the specific certificate of analysis from their supplier or perform their own characterization.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of α-trifluoromethyl ketones is a well-explored area of organic chemistry, driven by the importance of these motifs in pharmaceuticals.[4][5] Several general strategies can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Common synthetic strategies include:

-

Nucleophilic Trifluoromethylation: This is one of the most common approaches, involving the reaction of an activated carboxylic acid derivative (like an ester or acyl chloride) with a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent.[4]

-

Oxidation of Precursors: The oxidation of the corresponding secondary alcohol, 2-(trifluoromethyl)cyclopentanol, provides a direct route to the ketone.[4]

-

Radical Trifluoromethylation: Modern methods increasingly employ photoredox catalysis to generate trifluoromethyl radicals that can react with olefins or other precursors to form the desired ketone.[6][7]

Workflow Example: Nucleophilic Trifluoromethylation of a Cyclopentanone Enolate Precursor

This protocol illustrates a conceptual pathway for synthesis, a common strategy for forming C-C bonds at the α-position of a ketone.

Step 1: Enolate Formation

-

Procedure: Cyclopentanone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is added dropwise to selectively deprotonate the α-carbon, forming the lithium enolate.

-

Causality: A strong, sterically hindered base like LDA is crucial to ensure rapid and complete deprotonation, minimizing self-condensation side reactions of the cyclopentanone starting material. The low temperature is essential to maintain the stability of the resulting enolate.

Step 2: Electrophilic Trifluoromethylation

-

Procedure: An electrophilic trifluoromethylating agent (e.g., a hypervalent iodine compound like Togni's reagent) is added to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.

-

Causality: The electron-rich enolate acts as a nucleophile, attacking the electrophilic trifluoromethyl source. This forms the crucial carbon-CF₃ bond at the 2-position of the cyclopentanone ring.

Step 3: Workup and Purification

-

Procedure: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Causality: The aqueous quench protonates any remaining enolate and neutralizes the base. The subsequent extractions and washing steps serve to isolate the product from inorganic salts and other water-soluble impurities.

Step 4: Final Purification

-

Procedure: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Validation: The purity of the final product, this compound, is confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to validate its structure and confirm the absence of impurities.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Materials

The true value of this compound lies in its application as a versatile synthetic intermediate. The trifluoromethyl group is a highly sought-after motif in medicinal chemistry, often referred to as a "bioisostere" for other chemical groups, which can enhance a drug candidate's metabolic stability, binding affinity, and cell membrane permeability.

-

Pharmaceutical Scaffolding: The cyclopentane ring is a common structural element in many natural products and bioactive molecules.[8][9] By using this compound as a starting material, medicinal chemists can readily introduce the -CF3 group into more complex drug candidates, potentially improving their pharmacokinetic profiles. For instance, it can serve as a precursor for synthesizing chiral multifunctional cyclopentenone derivatives, which are key intermediates in medicine.[10]

-

Enzyme Inhibitors: The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This allows the ketone to form stable hydrate or hemiacetal adducts with nucleophilic residues (like serine or cysteine) in an enzyme's active site. This property is exploited in the design of potent enzyme inhibitors, particularly for proteases and esterases.[4]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated compounds are critical in the development of modern agrochemicals and advanced materials like polymers and liquid crystals. The unique properties imparted by the -CF3 group can lead to products with enhanced thermal stability, specific optical properties, or increased pesticidal activity.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. Based on available GHS (Globally Harmonized System) data, this compound presents several hazards.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Fire Safety: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces. Use fire-extinguishing media appropriate for chemical fires.

-

Health Hazards: The compound is harmful if swallowed and causes skin and eye irritation.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. It may also cause respiratory irritation; avoid inhaling vapors.[3]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage in a freezer at or below -20°C is recommended.[2]

Conclusion

This compound is more than just a chemical structure; it is an enabling tool for innovation in the molecular sciences. Its unique combination of a reactive ketone and a property-enhancing trifluoromethyl group makes it a high-value building block for creating novel pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage its potential to solve complex scientific challenges.

References

- Synthesis of Aryl Trifluoromethyl Ketones. Synfacts, 2018.

- Trifluoromethyl ketones: properties, preparation, and application.

- 95524-19-9 | this compound. Aaronchem.

- 95524-19-9 | this compound. BLD Pharm.

- 2-(Trifluoromethyl)cyclopentan-1-one | C6H7F3O | CID 11321050. PubChem.

- Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.

- Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative.

- Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes | Request PDF.

- Synthesis of Trifluoromethyl-Substituted Cyclopentanes through Boron-Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl-Substituted Alkenes. Xi'an Jiaotong University.

Sources

- 1. 95524-19-9 | MFCD08166673 | this compound [aaronchem.com]

- 2. 95524-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(Trifluoromethyl)cyclopentan-1-one | C6H7F3O | CID 11321050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Trifluoromethyl-Substituted Cyclopentanes through Boron-Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl-Substituted Alkenes - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative - Eureka | Patsnap [eureka.patsnap.com]

spectroscopic data for 2-(Trifluoromethyl)cyclopentanone (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)cyclopentanone

As a Senior Application Scientist, the unambiguous structural elucidation of novel or specialized chemical entities is paramount. This compound (C₆H₇F₃O) is a valuable fluorinated building block in medicinal chemistry and materials science, where the incorporation of a trifluoromethyl group can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and lipophilicity.[1] Therefore, a robust and multi-faceted analytical approach is essential for its definitive characterization.

This guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond simple data reporting to explain the causality behind the spectral features, providing a framework for researchers to interpret their own data with confidence.

Molecular Structure and Key Features

The structure combines a five-membered carbocyclic ring with two key functional groups: a ketone and a trifluoromethyl group at the α-position. This specific arrangement dictates the unique spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei such as ¹H, ¹³C, and ¹⁹F. For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful and direct tool.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for moderately polar organics and its well-defined residual solvent peak for calibration.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon, simplifying the spectrum.[4]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum may also be acquired to observe ¹H-¹⁹F coupling.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[1][5]

¹⁹F NMR Analysis

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1] The chemical shift is highly sensitive to the electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -66 to -77 | Singlet or Multiplet | - | -CF₃ |

Note: Specific spectral data can be found in databases such as SpectraBase.[3][6] The exact chemical shift can vary based on the solvent and reference standard.

Interpretation: A single, intense resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for a CF₃ group adjacent to a carbonyl is typically found in the -65 to -80 ppm range relative to CFCl₃.[5] If a proton-coupled spectrum is acquired, this signal would appear as a doublet due to coupling with the single proton on C2 (³JHF). This coupling is a critical piece of evidence confirming the C2 substitution pattern.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.5 | Multiplet (m) | 1H | H-2 |

| ~ 2.0 - 2.6 | Multiplet (m) | 6H | H-3, H-4, H-5 |

Note: Predicted values based on the structure. Actual spectra are available in chemical databases.[7]

Interpretation:

-

H-2 (α-proton): The proton at the C2 position is the most diagnostic. It is adjacent to two powerful electron-withdrawing groups: the carbonyl (C=O) and the trifluoromethyl (CF₃). This deshielding effect shifts its resonance significantly downfield compared to the other aliphatic protons. Its multiplicity will be complex, appearing as a multiplet due to coupling with the two protons on C3 (³JHH) and the three fluorine atoms of the CF₃ group (³JHF).

-

Ring Protons (H-3, H-4, H-5): The remaining six protons on the cyclopentanone ring are in a more typical aliphatic environment and will appear further upfield.[8][9] They will exhibit complex splitting patterns due to both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling, resulting in overlapping multiplets.

¹³C NMR Analysis

¹³C NMR reveals the number of unique carbon environments and provides information about their functionalization.

| Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |

| > 200 | Singlet | C1 (C=O) |

| ~ 125 | Quartet (q) | -CF₃ |

| ~ 50 - 60 | Quartet (q) | C2 |

| ~ 20 - 40 | Singlet | C3, C4, C5 |

Note: Predicted values based on known substituent effects.[4][10][11] Actual spectra are available in chemical databases.[6]

Interpretation:

-

C1 (Carbonyl): The carbonyl carbon is the most deshielded carbon and appears at a characteristic chemical shift above 200 ppm.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a quartet due to the large one-bond coupling to the three attached fluorine atoms (¹JCF ~ 280-300 Hz).

-

C2 (α-carbon): The carbon atom bonded to the CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF ~ 20-30 Hz).[11]

-

Ring Carbons (C3, C4, C5): These aliphatic carbons will appear in the upfield region of the spectrum.[12][13] Depending on the resolution, C3 and C5 may be chemically equivalent, while C4 is unique, potentially leading to two or three distinct signals in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for ease of use and minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to remove signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 1765 - 1780 | Strong | C=O Stretch (Ketone) |

| ~ 1350 - 1120 | Strong, Multiple Bands | C-F Stretch |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

Note: Predicted values based on related compounds. The IR spectrum for cyclopentanone shows a strong C=O stretch around 1741-1750 cm⁻¹.[14][15]

Interpretation: The most telling feature in the IR spectrum is the position of the carbonyl (C=O) stretching band. In a standard cyclopentanone, this band appears around 1750 cm⁻¹ due to ring strain.[14] The presence of the highly electronegative trifluoromethyl group at the α-position induces a positive dipole on the carbonyl carbon. This inductive effect strengthens and shortens the C=O bond, causing its vibrational frequency to shift to a higher wavenumber (a "blue shift"), likely in the 1765-1780 cm⁻¹ range. This is a key piece of evidence for the α-substitution. Additionally, the spectrum will be dominated by several very strong, sharp absorption bands in the 1350-1120 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data

| m/z | Proposed Fragment Identity | Comments |

| 152 | [C₆H₇F₃O]⁺• | Molecular Ion (M⁺•) |

| 83 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Result of ring cleavage |

Note: The molecular formula is C₆H₇F₃O, with an exact mass of approximately 152.04.[3][6] Fragmentation patterns are predicted based on established principles for ketones.[16][17][18]

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The peak at m/z 152 corresponds to the molecular ion (M⁺•). The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway.

Caption: Key fragmentation pathways for this compound in EI-MS.

The most significant fragmentation will be the cleavage of the C-C bond between the carbonyl carbon and the carbon bearing the CF₃ group (α-cleavage). This is because it results in the loss of a stable trifluoromethyl radical (•CF₃) and the formation of a resonance-stabilized acylium ion at m/z 83 ([C₅H₇O]⁺). This m/z 83 peak is expected to be very prominent and is a key diagnostic fragment for this structure.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is definitive through the combined application of NMR, IR, and MS. The key diagnostic features are:

-

NMR: The presence of a characteristic ¹⁹F NMR signal, coupled with the significantly deshielded α-proton in the ¹H spectrum and the C-F coupling observed in the ¹³C spectrum.

-

IR: A high-frequency carbonyl absorption (>1760 cm⁻¹) and strong, characteristic C-F stretching bands.

-

MS: A molecular ion peak at m/z 152 and a dominant fragment ion at m/z 83, corresponding to the loss of a trifluoromethyl radical via α-cleavage.

This comprehensive dataset provides an unambiguous fingerprint, allowing researchers to confidently identify and verify the structure of this compound in their experimental work.

References

- Yajima, T., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.

- SpectraBase. (2025). This compound. John Wiley & Sons, Inc.

- PubChem. 2-(Trifluoromethyl)cyclopentan-1-one. National Center for Biotechnology Information.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407).

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407).

- SpectraBase. This compound Spectra. John Wiley & Sons, Inc.

- Novotná, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (NIH).

- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543).

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- Mantsch, H. H., & Kartha, V. B. (1973). The Vibrational Analysis of Cyclopentanone. ResearchGate.

- TETRAHEDRON CHEMISTRY CLASSES. (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube.

- Compound Interest. A Bit About 13C NMR.

- SpectraBase. 2-Cinnamylidene-5-(trifluoroacetyl)-cyclopentanone - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.

- Zhang, Y., et al. (2019). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry.

- Al-Warhi, T., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Egyptian Journal of Chemistry.

- NIST. Cyclopentanone. NIST Chemistry WebBook.

- Wang, Y., et al. (2018). Synthesis and characterization of 5-trifluoromethyl-2-indanone. ResearchGate.

- Reddy, C. S., et al. (2015). Synthesis and Characterization of 2'-chlorospiro [cyclohexane/cyclopentane/cyclo butane-1, 5'-pyrrolo [2,3-d] pyrimidin]-6'(7'H). Journal of Advanced Pharmacy Education & Research.

- Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Abraham, R. J., & Loftus, P. (1962). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. ResearchGate.

- Hong, B., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate.

- Singh, P., et al. (2011). Mass spectra of cyclopentanone interacted with 90 fs laser.... ResearchGate.

- PubChem. 2-Methylcyclopentanone. National Center for Biotechnology Information.

- FooDB. Showing Compound Cyclopentanone (FDB003481).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. treenablythe.weebly.com [treenablythe.weebly.com]

- 5. colorado.edu [colorado.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407) [hmdb.ca]

- 8. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407) [hmdb.ca]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 2-CYCLOPENTYLCYCLOPENTANONE(4884-24-6) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Methylcyclopentanone(1120-72-5) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclopentanone [webbook.nist.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Showing Compound Cyclopentanone (FDB003481) - FooDB [foodb.ca]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-depth Technical Guide to the Stability and Reactivity of 2-(Trifluoromethyl)cyclopentanone

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The trifluoromethyl (CF3) group, in particular, is frequently employed to enhance the metabolic stability, binding affinity, lipophilicity, and overall pharmacological profile of bioactive molecules.[3][4] Its potent electron-withdrawing nature and steric similarity to a methyl group allow for fine-tuning of a compound's physicochemical properties, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[3][4]

This compound is a valuable building block that embodies these strategic advantages. As an α-trifluoromethyl ketone, it possesses a unique electronic profile that dictates its stability and reactivity. This guide offers a comprehensive analysis of this molecule, providing field-proven insights into its behavior and practical methodologies for its application, grounded in authoritative scientific principles.

Section 1: Core Physicochemical Properties and Stability Profile

The behavior of this compound is fundamentally governed by the powerful inductive effect of the adjacent CF3 group. This section dissects its inherent stability, handling considerations, and the pivotal keto-hydrate equilibrium.

Molecular and Safety Data

A summary of the essential properties and hazard information for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 2-(trifluoromethyl)cyclopentan-1-one | [5] |

| CAS Number | 95524-19-9 | [5] |

| Molecular Formula | C₆H₇F₃O | [5] |

| Molecular Weight | 152.11 g/mol | [5] |

| GHS Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [5] |

The Dominant Influence: Keto-Hydrate Equilibrium

Unlike its non-fluorinated counterpart, this compound exists in a significant equilibrium with its hydrate (gem-diol) form in the presence of protic solvents, particularly water.

Causality: The three fluorine atoms exert a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and thus exceptionally susceptible to nucleophilic attack by water.[6][7] This electronic destabilization of the keto form leads to the formation of a remarkably stable gem-diol.[6][7] In drug development, this stability of the hydrate can be a significant advantage, as it can prevent the metabolic reduction of the ketone to an inactive alcohol, a common and rapid metabolic pathway for many trifluoromethyl ketones (TFMKs).[8]

Caption: Keto-Hydrate equilibrium of this compound.

Keto-Enol Tautomerism

While the hydrate equilibrium is significant in protic media, the keto-enol tautomerism is crucial for understanding reactivity at the α-carbon, particularly under basic or acidic conditions. The electron-withdrawing CF3 group increases the acidity of the α-proton at the C2 position, facilitating enol or enolate formation. This enol intermediate is a key species in reactions such as α-halogenation or aldol-type condensations.[9]

Handling and Storage Protocol

Given its hazardous properties and reactivity profile, stringent handling procedures are mandatory.

-

Storage: Store in an original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[12][13]

-

Handling: All operations should be conducted in a well-ventilated fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and all personal contact.[10] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[11]

Section 2: Reactivity and Synthetic Utility

The dual reactivity centers—the electrophilic carbonyl carbon and the acidic α-proton—make this compound a versatile synthetic intermediate.

Nucleophilic Addition to the Carbonyl Group

The primary mode of reactivity is nucleophilic addition at the carbonyl carbon.[15][16] The enhanced electrophilicity imparted by the CF3 group makes this reaction particularly facile, often proceeding under milder conditions than for non-fluorinated ketones.[17][18]

Mechanistic Principle: A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup.[16][19]

Caption: General mechanism for nucleophilic addition.

Comparative Reactivity: Competition experiments have shown that α-trifluoromethyl ketones are more reactive towards nucleophilic addition than corresponding aldehydes, despite the greater steric hindrance of the ketone.[17] This underscores the powerful electronic activation by the CF3 group.

Common Transformations:

-

Reduction: Reaction with hydrides (e.g., NaBH₄) yields the corresponding trifluoromethyl alcohol.

-

Grignard/Organolithium Addition: Forms tertiary alcohols, a motif found in numerous pharmaceutically relevant molecules.[17]

-

Cycloadditions: Can participate in various cycloaddition reactions, serving as a building block for more complex cyclic systems.[20][21]

Reactivity at the α-Carbon: Enolate Chemistry

Under basic conditions, deprotonation at the C2 position generates an enolate. This nucleophilic intermediate can be trapped by various electrophiles.

-

Alkylation: Reaction with alkyl halides can introduce substituents at the α-position.

-

Aldol Reactions: Condensation with other carbonyl compounds provides access to β-hydroxy ketone structures.

-

Halogenation: As demonstrated with reagents like Selectfluor®, the enol form can be attacked by electrophilic halogen sources.[9]

The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation and prevent side reactions, such as self-condensation or decomposition.

Section 3: Validated Experimental Protocols

The following protocols are provided as trusted, repeatable methods for the synthesis and analysis of α-trifluoromethyl ketones.

Protocol 1: Representative Synthesis via Oxidation of a Secondary Alcohol

This protocol is adapted from a standard, reliable method for the synthesis of ketones from their corresponding secondary alcohols, such as the synthesis of 2-(3-trifluoromethylphenoxy)cyclopentanone.[22]

Objective: To prepare this compound from 2-(Trifluoromethyl)cyclopentanol.

Materials:

-

2-(Trifluoromethyl)cyclopentanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

Procedure:

-

Suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon).

-

Dissolve 2-(Trifluoromethyl)cyclopentanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the alcohol solution to the PCC suspension dropwise at room temperature. The mixture will typically turn dark brown/black.

-

Stir the reaction vigorously for 2-4 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Decant the supernatant from the black residue. Wash the residue several times with additional diethyl ether.

-

Combine the organic solutions and filter the entire volume through a plug of silica gel to remove residual chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography or distillation to obtain pure this compound.

Protocol 2: Workflow for Assessing Keto-Hydrate Equilibrium by NMR

This protocol provides a self-validating system to quantify the stability of the hydrate form.

Objective: To determine the equilibrium ratio of keto to hydrate forms of this compound in an aqueous medium.

Caption: Experimental workflow for NMR-based hydration study.

Conclusion and Future Outlook

This compound is a molecule whose stability and reactivity are dominated by the profound electronic influence of the α-CF3 group. Its heightened susceptibility to nucleophilic attack and propensity to form a stable hydrate are not liabilities but rather key features that can be strategically exploited in chemical synthesis and drug design. Understanding these core principles allows researchers to harness its potential as a versatile building block for creating complex molecular architectures with tailored physicochemical and pharmacological properties. Future research will likely focus on developing asymmetric methodologies involving this ketone and expanding its use in the synthesis of novel spirocyclic and fused-ring systems for pharmaceutical applications.

References

- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central.

- Synthesis of 2-(3-trifluoromethylphenoxy)cyclopentanone. PrepChem.com.

- Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters.

- Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. ResearchGate.

- Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External... PubMed.

- Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate.

- Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate.

- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.

- 2-(Trifluoromethyl)cyclopentan-1-one. PubChem.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. University of North Florida Digital Commons.

- Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative. Patsnap Eureka.

- Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. ResearchGate.

- Lewis Acid-induced Ene-Cyclization of o-Olefinic Trifluoromethyl Ketones: Access to Alicyclic Compounds bearing a CF, Group. RSC Publishing.

- Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate.

- Nucleophilic addition. Wikipedia.

- On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed.

- Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.

- Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing).

- Nucleophilic Addition To Carbonyls. Master Organic Chemistry.

- Cyclopentanone. PubChem - NIH.

- 2-Methylcyclopentanone. PubChem.

- Cyclopentanone, 2-methyl-. NIST WebBook.

- 2-Methyl-5-(2,2,2-trifluoroacetyl)cyclopentanone. PubChem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

- Mass spectra of cyclopentanone interacted with 90 fs laser... ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.

- Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. YouTube.

- Thermodynamic and kinetic study of fluorinated gas hydrates for water purification. ResearchGate.

- (PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. ResearchGate.

- 2-Cyclopentylcyclopentanone. PubChem.

- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.

- Draw the enol tautomer for cyclopentanone. Pearson+.

- Thermodynamic and kinetic stability, Part 2, kinetic stability.pptx. Slideshare.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)cyclopentan-1-one | C6H7F3O | CID 11321050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 13. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. prepchem.com [prepchem.com]

theoretical studies of 2-(Trifluoromethyl)cyclopentanone

An In-depth Technical Guide to the Theoretical Studies of 2-(Trifluoromethyl)cyclopentanone

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] This guide provides a comprehensive theoretical exploration of this compound, a representative fluorinated cyclic ketone. By leveraging established principles of computational chemistry, we will dissect its conformational landscape, electronic structure, spectroscopic signatures, and inherent reactivity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and predicting the behavior of this and related fluorinated scaffolds.

The Imperative of Fluorine in Drug Design: A Computational Perspective

The substitution of hydrogen with fluorine or fluorine-containing moieties like the trifluoromethyl group can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] The CF3 group, in particular, is a strong electron-withdrawing substituent that can significantly impact the electronic environment of a molecule, often leading to enhanced interactions with biological targets and improved pharmacokinetic profiles.[1][3] Understanding the subtle interplay of steric and electronic effects introduced by the CF3 group is paramount for rational drug design.

Computational chemistry provides an indispensable toolkit for dissecting these molecular properties in silico, offering insights that complement and guide experimental work.[4] Through the lens of quantum chemical calculations, we can build a detailed picture of this compound, a valuable building block in organic synthesis, from its preferred three-dimensional shape to its likely sites of reaction.

The Theoretical Framework: Methodologies for In Silico Analysis

The reliability of any computational study hinges on the appropriateness of the chosen theoretical methods. For molecules like this compound, a balance of computational cost and accuracy is essential. The protocols described herein represent a self-validating system, grounded in methodologies widely accepted and proven in the field of computational organic chemistry.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules.[4] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron Schrödinger equation by focusing on the electron density, offering a favorable balance of accuracy and efficiency for medium-sized organic molecules.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.

-

Functionals: For organofluorine compounds, hybrid functionals like B3LYP are often a good starting point. For a more refined analysis, especially concerning reaction barriers and non-covalent interactions, meta-hybrid GGA functionals such as M06-2X are recommended.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) , are commonly employed. The inclusion of diffuse functions ("+") is crucial for accurately describing lone pairs and anions, while polarization functions ("(d,p)") allow for more flexibility in describing bonding environments. For higher accuracy, correlation-consistent basis sets like Ahlrichs' def2-TZVP can be used.[5]

Simulating the Cellular Milieu: Solvation Models

To model a molecule's behavior in solution, implicit solvation models such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are frequently used. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and their impact on conformational equilibria and reaction pathways.

A Standard Protocol for Geometry Optimization and Frequency Analysis

A typical computational workflow for analyzing a molecule like this compound involves the following steps:

-

Initial Structure Generation: Build an initial 3D structure of the molecule.

-